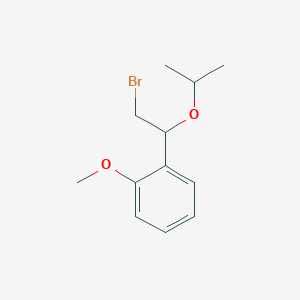
1-(2-Bromo-1-isopropoxyethyl)-2-methoxybenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Bromo-1-isopropoxyethyl)-2-methoxybenzene is an organic compound that belongs to the class of haloethers It is characterized by the presence of a bromine atom, an isopropoxy group, and a methoxy group attached to a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Bromo-1-isopropoxyethyl)-2-methoxybenzene can be achieved through chemoenzymatic intermolecular haloether synthesis. This method involves the combination of enzymatic hypohalite synthesis with spontaneous oxidation of alkenes and nucleophilic attack by various alcohols . The reaction conditions typically include the use of vanadium chloroperoxidase as a catalyst and an aqueous reaction system .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar chemoenzymatic methods. The process would be optimized to maximize yield and minimize side reactions, such as the formation of hydroxyhalide by-products .
Analyse Chemischer Reaktionen
Types of Reactions
1-(2-Bromo-1-isopropoxyethyl)-2-methoxybenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction Reactions: Reduction can lead to the formation of alcohols or alkanes.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as sodium methoxide or potassium tert-butoxide.
Oxidation: Reagents like potassium permanganate or chromium trioxide are used.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride can be employed.
Major Products Formed
Substitution: Products include various substituted ethers.
Oxidation: Products include ketones or aldehydes.
Reduction: Products include alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
1-(2-Bromo-1-isopropoxyethyl)-2-methoxybenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-(2-Bromo-1-isopropoxyethyl)-2-methoxybenzene involves its interaction with specific molecular targets and pathways. The bromine atom and the isopropoxy group play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes or receptors, leading to various biochemical effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-Bromo-2-(2-bromo-1-isopropoxyethyl)benzene
- 1-(2-Bromo-1-isopropoxyethyl)-2-fluorobenzene
- 1-(2-Bromo-1-isopropoxyethyl)-4-fluorobenzene
Uniqueness
1-(2-Bromo-1-isopropoxyethyl)-2-methoxybenzene is unique due to the presence of both a methoxy group and an isopropoxy group on the benzene ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Eigenschaften
Molekularformel |
C12H17BrO2 |
|---|---|
Molekulargewicht |
273.17 g/mol |
IUPAC-Name |
1-(2-bromo-1-propan-2-yloxyethyl)-2-methoxybenzene |
InChI |
InChI=1S/C12H17BrO2/c1-9(2)15-12(8-13)10-6-4-5-7-11(10)14-3/h4-7,9,12H,8H2,1-3H3 |
InChI-Schlüssel |
NPLOLOVAZFCGNF-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)OC(CBr)C1=CC=CC=C1OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-{[(2-Hydroxyphenyl)sulfanyl]methyl}benzoicacid](/img/structure/B13539923.png)
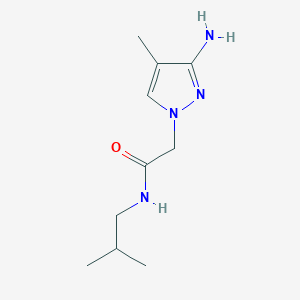
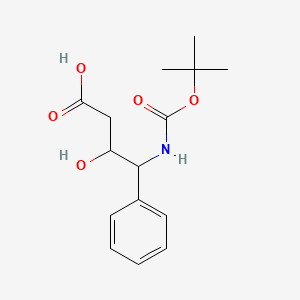

![Tert-butyl 6-aminospiro[3.3]heptane-2-carboxylate](/img/structure/B13539943.png)
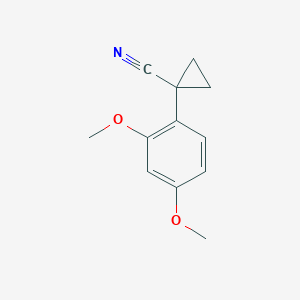
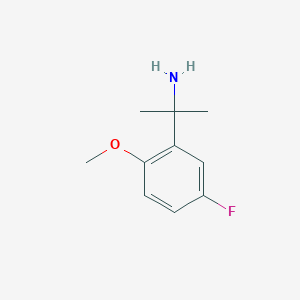

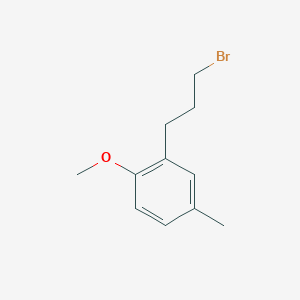
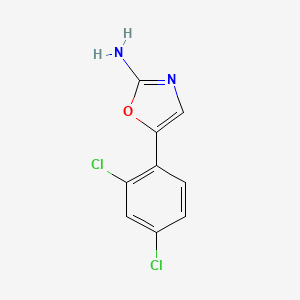

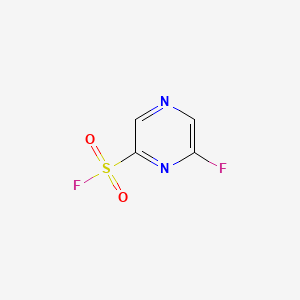

![(3S,3aS,6aS)-5-(tert-Butoxycarbonyl)hexahydro-2H-furo[2,3-c]pyrrole-3-carboxylic acid](/img/structure/B13539987.png)
